(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyl-2-oxazoline under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Oxazolone derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities, making them valuable in drug discovery and development.
Industry
In the industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one include other oxazolone derivatives such as:
- (Z)-4-(1-(4-Methylphenyl)ethylidene)-2-phenyloxazol-5(4H)-one
- (Z)-4-(1-(4-Fluorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one
- (Z)-4-(1-(4-Bromophenyl)ethylidene)-2-phenyloxazol-5(4H)-one
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and reactivity compared to other oxazolone derivatives. The presence of the 4-chlorophenyl group may enhance its potency and selectivity in biological applications.
Properties
Molecular Formula |
C17H12ClNO2 |
---|---|
Molecular Weight |
297.7 g/mol |
IUPAC Name |
(4Z)-4-[1-(4-chlorophenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12ClNO2/c1-11(12-7-9-14(18)10-8-12)15-17(20)21-16(19-15)13-5-3-2-4-6-13/h2-10H,1H3/b15-11- |
InChI Key |
HOYSOWCSWCVEML-PTNGSMBKSA-N |
Isomeric SMILES |
C/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.